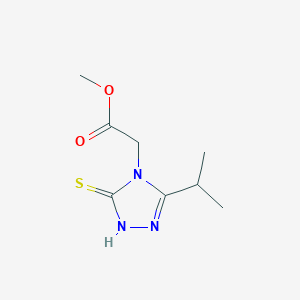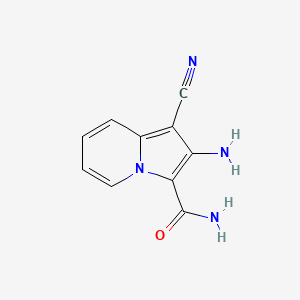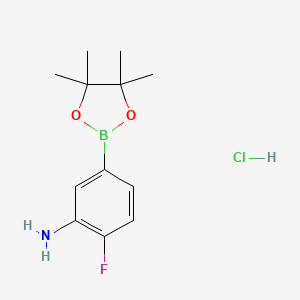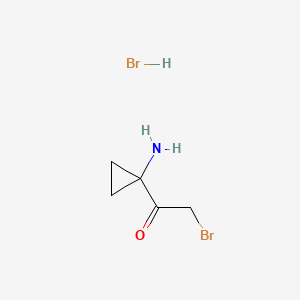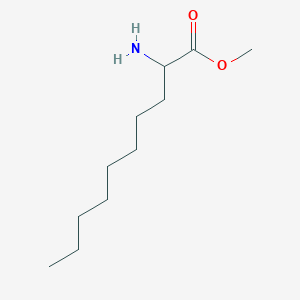
Methyl 2-Aminodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Aminodecanoate is an organic compound that belongs to the class of esters and amines It is characterized by a long carbon chain with a methyl ester group at one end and an amino group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-Aminodecanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl 2-bromodecanoate with ammonia or an amine under basic conditions. This reaction can be facilitated by using a solvent such as ethanol and a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-pressure reactors and advanced catalysts to achieve higher conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Aminodecanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: 2-Aminodecanol.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 2-Aminodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-Aminodecanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid, which can participate in metabolic pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl 2-Aminodecanoate can be compared with other similar compounds such as:
Methyl 2-Aminooctanoate: Shorter carbon chain, different physical and chemical properties.
Methyl 2-Aminododecanoate: Longer carbon chain, potentially different biological activities.
Ethyl 2-Aminodecanoate: Different ester group, which may affect its reactivity and applications.
Propriétés
Numéro CAS |
139934-27-3 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
methyl 2-aminodecanoate |
InChI |
InChI=1S/C11H23NO2/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10H,3-9,12H2,1-2H3 |
Clé InChI |
MCUKSQZXVSZPAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





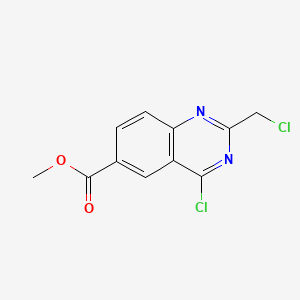
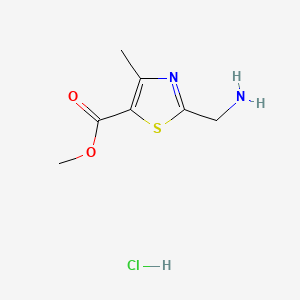
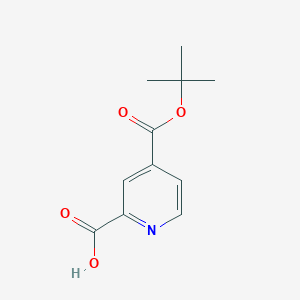
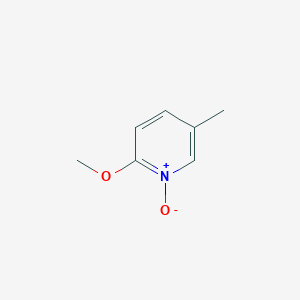
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
